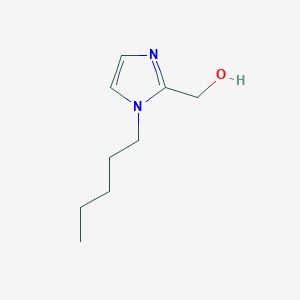

(1-pentyl-1H-imidazol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

497855-81-9 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(1-pentylimidazol-2-yl)methanol |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-6-11-7-5-10-9(11)8-12/h5,7,12H,2-4,6,8H2,1H3 |

InChI Key |

IWCLICWIIVUAMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CN=C1CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of (1-pentyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and experimental protocols for the novel compound (1-pentyl-1H-imidazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive profile.

Chemical Identity and Properties

This compound is a derivative of imidazole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules, including the amino acid histidine.[1] The introduction of a pentyl group at the N1 position and a hydroxymethyl group at the C2 position imparts specific physicochemical characteristics that are of interest in medicinal chemistry and materials science. The long alkyl chain increases lipophilicity, which can influence solubility and membrane permeability, while the hydroxyl group provides a site for hydrogen bonding and further functionalization.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₆N₂O | Calculated |

| Molecular Weight | 168.24 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Analogy to similar compounds[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| LogP (estimated) | ~1.5 - 2.5 | Predictive models |

| pKa (estimated) | ~6-7 (for the imidazole ring) | Analogy to N-alkylimidazoles |

Synthetic Pathway

A viable synthetic route to this compound involves a two-step process: the synthesis of the intermediate aldehyde, 1-pentyl-1H-imidazole-2-carbaldehyde, followed by its reduction to the target alcohol.

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of analogous N-alkylated imidazole-2-carboxaldehydes and their subsequent reduction.[3][4]

3.1. Synthesis of 1-pentyl-1H-imidazole

This procedure outlines the N-alkylation of imidazole.

-

Materials: Imidazole, sodium hydride (NaH, 60% dispersion in mineral oil), 1-bromopentane, anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add 1-bromopentane dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.2. Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde

This step involves the formylation of 1-pentyl-1H-imidazole at the C2 position.

-

Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-pentyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and follow a similar workup procedure as described in section 3.1.

-

Purify the resulting aldehyde by column chromatography.

-

3.3. Synthesis of this compound

This final step is the reduction of the aldehyde to the primary alcohol. Two common reducing agents are presented.

Method A: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent suitable for this transformation.[5][6][7]

-

Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, sodium borohydride, methanol.

-

Procedure:

-

Dissolve the aldehyde in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol.

-

Purify by column chromatography if necessary.

-

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a more powerful reducing agent and must be handled with care in an anhydrous environment.[8][9][10]

-

Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, lithium aluminum hydride, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the aldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at 0 °C for a specified time, monitoring by TLC.

-

Perform a Fieser workup: sequentially and slowly add water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Potential Biological Activities

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The specific combination of a pentyl chain and a hydroxymethyl group in this compound suggests potential applications as a bioactive agent or as a key intermediate in the synthesis of more complex drug candidates. The increased lipophilicity from the pentyl group may enhance its ability to cross cell membranes, a desirable trait in drug design. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR | 17334-08-6 [sigmaaldrich.com]

- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a viable synthetic pathway for (1-pentyl-1H-imidazol-2-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical research and development. The synthesis is presented as a multi-step process, commencing with the N-alkylation of the imidazole ring, followed by formylation at the C2 position, and culminating in the reduction of the formyl group to the desired primary alcohol. This document outlines the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Imidazole | C₃H₄N₂ | 68.08 | White to off-white crystalline solid | 256 |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | Colorless to pale yellow liquid | 129-130 |

| 1-Pentyl-1H-imidazole | C₈H₁₄N₂ | 138.21 | Colorless to pale yellow liquid | 115-117 (at 15 mmHg) |

| 1-Pentyl-1H-imidazole-2-carbaldehyde | C₉H₁₄N₂O | 166.22 | Pale yellow oil | Not readily available |

| This compound | C₉H₁₆N₂O | 168.24 | Viscous oil or low melting solid | Not readily available |

Note: Some physical properties, such as the boiling points of the intermediate and final product, are not widely reported and may need to be determined experimentally.

Synthesis Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Protocols

The synthesis of this compound can be accomplished through a three-step process. The following protocols are based on established methodologies for the synthesis of analogous compounds and provide a comprehensive guide for laboratory execution.

Step 1: Synthesis of 1-Pentyl-1H-imidazole

This procedure details the N-alkylation of imidazole with 1-bromopentane.

Materials:

-

Imidazole

-

1-Bromopentane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

To the stirred suspension, add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1-bromopentane (1.05 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-pentyl-1H-imidazole, which can be further purified by vacuum distillation.

Step 2: Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde

This step involves the formylation of the C2 position of the imidazole ring. Two common methods are presented: lithiation followed by formylation, and the Vilsmeier-Haack reaction.

Method A: Lithiation and Formylation

Materials:

-

1-Pentyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Vilsmeier-Haack Reaction

Materials:

-

1-Pentyl-1H-imidazole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Diethyl ether

Procedure:

-

In a flame-dried flask under an inert atmosphere, add phosphorus oxychloride (1.1 equivalents) to anhydrous DMF (10 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

-

Cool the reaction mixture to 0 °C and neutralize by the slow addition of an aqueous solution of sodium acetate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde to the primary alcohol. A protocol using sodium borohydride is provided below. A similar procedure using lithium aluminum hydride in THF can also be employed, as described in the synthesis of a related compound[1].

Materials:

-

1-Pentyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

(1-pentyl-1H-imidazol-2-yl)methanol CAS number lookup

A comprehensive overview of its chemical identity, synthesis, and potential biological significance.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a resource on the chemical compound (1-pentyl-1H-imidazol-2-yl)methanol. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this document provides foundational information, including its chemical identity and a generalized synthetic approach based on established methods for analogous compounds. Further research is required to elucidate its specific biological activities and signaling pathways.

Chemical Identity

A precise CAS (Chemical Abstracts Service) number for this compound could not be retrieved from the available search results. However, based on its nomenclature, the chemical structure can be definitively established. For reference, the CAS numbers of structurally related compounds are provided in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1-ethyl-1H-imidazol-2-yl)methanol | 63634-44-6[1] | C₆H₁₀N₂O | 126.16[1] |

| (1-methyl-1H-imidazol-2-yl)methanol | 17334-08-6 | C₅H₈N₂O | 112.13 |

| 1-Pentyl-1H-imidazole | 19768-54-8[2] | C₈H₁₄N₂ | Not Applicable |

| 1H-Imidazole-2-methanol | 3724-26-3[3] | C₄H₆N₂O | Not Applicable |

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated synthesis protocol for this compound is not detailed in the provided search results, a general methodology can be inferred from the synthesis of similar 1,2-disubstituted imidazole derivatives. A common and effective method is the van Leusen three-component reaction, which involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[4]

A plausible synthetic workflow for this compound is outlined below:

Caption: Generalized synthetic workflow for this compound.

Detailed Steps:

-

Formation of the Imidazole Ring: The synthesis would likely begin with the reaction of pentylamine with a suitable glyoxal derivative in the presence of an acid catalyst to form the 1-pentyl-1H-imidazole core.

-

Introduction of the Methanol Group: The subsequent step would involve the hydroxymethylation of the 1-pentyl-1H-imidazole at the 2-position. This can often be achieved by reacting the imidazole with formaldehyde or a related electrophile.

It is important to note that optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a good yield and purity of the final product.

Potential Biological Significance and Signaling Pathways

The imidazole moiety is a common feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5] The biological activity is often dictated by the nature and position of the substituents on the imidazole ring.

For instance, certain imidazole-based compounds act as inhibitors of enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.[6] This inhibition disrupts the fungal cell membrane, leading to cell death.

A hypothetical signaling pathway illustrating the potential mechanism of action of an imidazole-based antifungal agent is depicted below:

Caption: Hypothetical mechanism of antifungal action via CYP51 inhibition.

Further experimental validation is essential to determine if this compound exhibits such activity and to elucidate the specific signaling pathways it may modulate. The N-pentyl group would contribute to the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Future Directions

To fully characterize this compound, the following experimental investigations are recommended:

-

Definitive Synthesis and Characterization: Development and validation of a specific synthetic protocol, followed by comprehensive characterization of the purified compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

-

CAS Number Registration: Submission of the synthesized and characterized compound to the Chemical Abstracts Service for assignment of a unique CAS number.

-

In Vitro Biological Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as microbial strains (fungal, bacterial) or specific enzymes.

-

Mechanism of Action Studies: If biological activity is observed, further experiments to determine the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with variations in the alkyl chain length and substituents on the imidazole ring to optimize biological activity.

This guide provides a foundational understanding of this compound. The information presented herein is intended to support further research and development efforts focused on this and related imidazole derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 1-Pentyl-1H-imidazole | C8H14N2 | CID 529334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol and Related Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the physical and chemical properties of imidazole-2-methanol derivatives, with a specific focus on the synthesis and characterization of a representative compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, due to the limited availability of specific experimental data for (1-pentyl-1H-imidazol-2-yl)methanol. The methodologies and data presented herein serve as a valuable resource for the synthesis and analysis of this class of compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Imidazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. The (1-alkyl-1H-imidazol-2-yl)methanol scaffold, in particular, is a versatile building block for the synthesis of novel therapeutic agents. This guide details the known physicochemical properties and provides a comprehensive experimental protocol for the synthesis and characterization of a representative of this class.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O | [1][2] |

| Molecular Weight | 274.40 g/mol | [1][2] |

| Appearance | White solid | [1] |

| ¹H NMR (500 MHz, CDCl₃, 25 °C) δ (ppm) | 6.57 (s, 1H), 4.69 (s, 2H), 4.58 (bs, 1H), 4.55 (spt, J = 6.6 Hz, 1H), 2.00 (bs, 3H), 1.81 (d, J = 2.4 Hz, 6H), 1.73 (s, 6H), 1.42 (d, J = 6.6 Hz, 6H) | [1] |

| ¹³C{¹H} NMR (126 MHz, CDCl₃, 25 °C) δ (ppm) | 151.0, 145.3, 109.1, 56.7, 47.2, 42.3, 36.9, 33.4, 28.6, 23.7 | [1] |

| High-Resolution Mass Spectrometry (ESI-HR-MS, positive) | Calcd. for [C₁₇H₂₇N₂O]⁺ (M+H)⁺: m/z 275.2118. Found: m/z 275.2142 | [1] |

| Elemental Analysis | Calcd. for C₁₇H₂₆N₂O: C, 74.41; H, 9.55; N, 10.21. Found: C, 74.03; H, 9.51; N, 10.33 | [1] |

Experimental Protocols

The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol is a multi-step process that can be adapted for the preparation of other N-substituted imidazole-2-methanol derivatives[1]. The general workflow involves the formation of a disubstituted imidazole, followed by formylation at the 2-position and subsequent reduction to the alcohol.

Synthesis of 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole

A detailed procedure for a related synthesis involves the reaction of an α-haloketone with an amine to form an α-aminoketone, which is then cyclized with a formylating agent to yield the imidazole core[1].

Formylation of 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole

The introduction of a formyl group at the C2 position of the imidazole ring is a crucial step. This is typically achieved by lithiation of the imidazole followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF)[1].

-

Procedure: To a solution of the disubstituted imidazole in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The reaction is then quenched by the addition of DMF. After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography[1].

Reduction to (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol

The final step is the reduction of the aldehyde to the primary alcohol.

-

Procedure: The formylated imidazole is dissolved in a suitable anhydrous solvent such as THF and treated with a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) at a controlled temperature. The reaction is carefully quenched with water and an aqueous base solution. The product is then extracted and purified to yield the desired alcohol[1].

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagram outlines the key steps in the synthesis of a substituted (1H-imidazol-2-yl)methanol.

Given the interest in imidazole derivatives for drug development, understanding their potential biological targets is crucial. While the specific signaling pathways for this compound are not defined, many imidazole-containing drugs are known to inhibit enzymes, such as kinases. The following diagram illustrates a generic kinase inhibition pathway.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound and its analogs. By leveraging the detailed experimental data from a closely related, well-documented compound, researchers can apply these methodologies to their specific synthetic targets. The provided workflows and pathway diagrams offer a visual representation of the chemical synthesis and a potential mechanism of biological action, aiding in the design and development of novel imidazole-based therapeutic agents. Further research is warranted to elucidate the specific physical, chemical, and biological properties of this compound.

References

An In-depth Technical Guide to (1-pentyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Biological Potential

Introduction

Imidazole-containing compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The imidazole moiety is a key structural component in many biologically active molecules, including the amino acid histidine. This heterocycle's ability to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse pharmacological properties, which include anticancer, antifungal, and enzyme-inhibiting activities.

This technical guide focuses on the molecular structure, potential synthetic routes, and predicted physicochemical and biological properties of (1-pentyl-1H-imidazol-2-yl)methanol. The presence of a pentyl group at the N1 position and a hydroxymethyl group at the C2 position suggests a molecule with a balance of lipophilic and hydrophilic character, a desirable trait for potential drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered imidazole ring substituted with a pentyl chain at the N1 position and a methanol group at the C2 position.

Based on this structure, we can predict the following key molecular descriptors:

| Property | Predicted Value |

| Molecular Formula | C_9H_16N_2O |

| Molecular Weight | 168.24 g/mol |

| SMILES | CCCCCn1ccnc1CO |

| InChI Key | Predicted to be unique to this specific structure. |

| LogP (Predicted) | Approximately 1.5 - 2.5 |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (from the imidazole nitrogens and hydroxyl oxygen) |

| Polar Surface Area | Approximately 45-55 Ų |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound can be proposed based on established methodologies for the synthesis of analogous compounds. A common approach involves the N-alkylation of an imidazole precursor followed by the introduction and reduction of a formyl group at the C2 position.[1]

Proposed Synthetic Workflow

Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Pentyl-1H-imidazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add imidazole (1.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-pentyl-1H-imidazole.

Step 2: Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde

-

Dissolve 1-pentyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldehyde by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully add acetone to quench the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the final product. Further purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic Data

Based on data from structurally similar compounds, the following spectroscopic characteristics are anticipated:

| Spectroscopic Data | Predicted Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.00 (m, 2H, imidazole C4-H and C5-H), 4.70 (s, 2H, -CH₂OH), 4.10 (t, J = 7.2 Hz, 2H, N-CH₂-), 2.50 (br s, 1H, -OH), 1.80 (quint, J = 7.2 Hz, 2H, -CH₂-), 1.30 (m, 4H, -(CH₂)₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.0 (C2), 128.5 (C4/C5), 122.0 (C4/C5), 57.0 (-CH₂OH), 47.0 (N-CH₂-), 30.0 (-CH₂-), 29.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃). |

| Mass Spectrometry (ESI+) | m/z 169.13 [M+H]⁺, 191.11 [M+Na]⁺. |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of N-alkylated imidazole derivatives has been shown to exhibit a range of biological activities.[2][3]

General Biological Relevance

-

Anticancer Activity: Many imidazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, including inhibition of key enzymes like topoisomerase or interference with signaling pathways crucial for cancer cell proliferation.[3]

-

Enzyme Inhibition: The imidazole nucleus can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, derivatives have been investigated as inhibitors of carbonic anhydrase and other enzymes.[2]

-

Antimicrobial and Antifungal Activity: The structural features of substituted imidazoles are common in many antifungal drugs (e.g., ketoconazole). They often act by inhibiting enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.

The combination of the N-pentyl chain and the 2-hydroxymethyl group in the target molecule suggests it may have the potential to interact with biological membranes and specific protein targets. Further research would be required to elucidate its specific biological activities and any associated signaling pathways.

Conclusion

This compound is a structurally interesting molecule that, based on the known pharmacology of related compounds, holds potential for further investigation in drug discovery. This guide provides a comprehensive overview of its predicted molecular properties, a plausible synthetic route with detailed protocols, and an outlook on its potential biological significance. The experimental validation of the synthesis and the biological evaluation of this compound are necessary next steps to fully understand its chemical and pharmacological profile.

References

- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of Novel Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, have rendered it a versatile building block in the design of novel therapeutic agents.[2] The inherent bioactivity of the imidazole nucleus is evident in its presence in essential biomolecules like the amino acid histidine, purines, and histamine.[1] This has spurred extensive research into the synthesis and biological evaluation of novel imidazole derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5][6] This technical guide provides an in-depth overview of the biological activities of recently developed imidazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the quantitative biological activity data for a selection of recently synthesized novel imidazole derivatives, categorized by their therapeutic potential.

Table 1: Antimicrobial Activity of Novel Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [7] |

| MRSA | 1250 | [7] | |

| Escherichia coli | >2500 | [7] | |

| Pseudomonas aeruginosa | >2500 | [7] | |

| HL2 | Staphylococcus aureus | 625 | [7] |

| MRSA | 625 | [7] | |

| Escherichia coli | 2500 | [7] | |

| Pseudomonas aeruginosa | >2500 | [7] | |

| 2c | Bacillus subtilis | 6.25 | [8] |

| 1b, 1c, 2a | Escherichia coli | Superior to Streptomycin | [8] |

Table 2: Antifungal Activity of Novel Imidazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| SAM3 | Candida spp. (mean) | 200 | [9] |

| AM5 | Candida spp. (mean) | 312.5 | [9] |

| 2a | Aspergillus niger | 12.5 | [8] |

| YW01 | Candida albicans | 8 | [10] |

| Candida tropicalis | 4 | [10] | |

| Candida parapsilosis | 32 | [10] | |

| B3 | Candida spp. | 2-8 times lower than Fluconazole | [10] |

Table 3: Anticancer Activity of Novel Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [11] |

| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [11] |

| 4f | A549 (Lung) | 6.60 | [12] |

| HeLa (Cervical) | 3.24 | [12] | |

| SGC-7901 (Gastric) | 5.37 | [12] | |

| 4m | HeLa (Cervical) | 4.07 | [12] |

| 4q | SGC-7901 (Gastric) | 2.96 | [12] |

| Derivative 6 | PC3 (Prostate) | 0.097 | [13] |

| A549 (Lung) | 0.04 | [13] | |

| MCF7 (Breast) | 0.013 | [13] | |

| A2780 (Ovarian) | 0.022 | [13] | |

| Derivative 16 | K-562 (Leukemia) | 5.66 | [13] |

| 4k | MCF-7 (Breast) | 0.38 | [2] |

| Caco-2 (Colon) | 4.67 | [2] | |

| 6e | Caco-2 (Colon) | 5.22 | [2] |

| IP-5 | HCC1937 (Breast) | 45 | [14] |

| IP-6 | HCC1937 (Breast) | 47.7 | [14] |

Table 4: Anti-inflammatory Activity of Novel Imidazole Derivatives

| Compound | Target/Assay | IC50 | Reference |

| AA6 | p38 MAP Kinase | 403.57 nM | [15][16] |

| AA2-AA6 | Albumin Denaturation | 33.27 - 301.12 µg/mL | [15] |

| Compound 3 | COX-2 | 3.3 nM | [17] |

| Compound 13 | COX-2 | 5.3 nM | [17] |

| Compound 6a | COX-2 | 0.08 µM | [18] |

| Compound 17 | COX-2 | 1.13 µM | [19] |

| Compound 18 | COX-2 | 1.09 µM | [19] |

| PYZ10 | COX-2 | 0.0283 nM | [20] |

| PYZ11 | COX-2 | 0.2272 nM | [20] |

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of novel imidazole derivatives, ensuring reproducibility for researchers in the field.

Synthesis and Characterization of Novel Imidazole Derivatives (HL1 and HL2)

This protocol is based on the Debus–Radziszewski reaction for the synthesis of antimicrobial imidazole derivatives.[13]

Materials:

-

2-Hydroxy-1-naphthaldehyde

-

Benzil

-

4-methylaniline or 4-methoxyaniline

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-Hydroxy-1-naphthaldehyde (1 mmol), benzil (1.1 mmol), and either 4-methylaniline (for HL1) or 4-methoxyaniline (for HL2) (4 mmol).

-

Addition of Reagents: Add ammonium acetate and glacial acetic acid to the flask.

-

Reflux: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents over crushed ice.

-

Isolation and Purification: Filter the resulting solid precipitate, wash with water, and then dry. Recrystallize the crude product from ethanol to obtain the purified imidazole derivatives (HL1 or HL2).

Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectra of the synthesized compounds to identify the characteristic functional groups. For HL1 and HL2, distinctive stretching bands for -C=C- and -C=N- are expected around 1513–1589 cm⁻¹ and 1602−1626 cm⁻¹, respectively. The aromatic C-H stretch should appear around 3040–3058 cm⁻¹.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of compounds.

Materials:

-

Synthesized imidazole derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

-

0.5 McFarland standard

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the synthesized imidazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

-

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized imidazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the imidazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator at 37°C.

-

Addition of MTT: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by novel imidazole derivatives and a general experimental workflow.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of novel imidazole derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of the ergosterol biosynthesis pathway by novel imidazole derivatives.[5]

Anti-inflammatory Mechanism: Inhibition of the p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAP kinase signaling pathway by novel imidazole derivatives.[21]

References

- 1. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance [mdpi.com]

- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]

- 10. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. cbijournal.com [cbijournal.com]

- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of (1-pentyl-1H-imidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, lending its versatile properties to a wide array of therapeutic agents. (1-pentyl-1H-imidazol-2-yl)methanol, a member of the functionalized imidazole family, presents its own unique set of characteristics regarding stability and appropriate storage. This technical guide provides an in-depth analysis of its stability profile, potential degradation pathways, and recommended storage conditions to ensure its integrity for research and development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide extrapolates from data on structurally similar compounds and established principles of imidazole chemistry to provide a robust framework for its handling and storage.

Core Stability Profile

Based on safety data for analogous compounds, this compound is expected to be stable under normal laboratory conditions.[1] However, the inherent chemical nature of the imidazole ring and the hydroxymethyl group suggests potential susceptibility to specific environmental factors. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

Table 1: Summary of Potential Stability under Stress Conditions (Hypothetical)

| Stress Condition | Potential for Degradation | Likely Degradation Products |

| Acidic Hydrolysis | Moderate | Cleavage of the pentyl group, potential ether formation |

| Basic Hydrolysis | High | Imidazole ring opening, oxidation of the alcohol |

| Oxidation | High | N-oxides, aldehydes, carboxylic acids |

| Photolysis (UV/Vis) | Moderate | Radical-mediated decomposition, colored degradants |

| Thermal (Solid State) | Low | Generally stable at ambient and moderately elevated temperatures |

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool location, refrigerated (2-8 °C) for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Light: Protect from light by using amber vials or storing in a dark place.

-

Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[1]

Incompatible Materials

Avoid contact with strong oxidizing agents and reducing agents to prevent chemical reactions that could compromise the compound's purity.[1]

Understanding Degradation Pathways

The stability of this compound is intrinsically linked to its functional groups. The following diagram illustrates the potential degradation pathways based on established chemical principles for imidazole derivatives.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

1. Forced Degradation Study Protocol

The following protocol outlines a typical forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

Table 2: Experimental Conditions for Forced Degradation Studies

| Condition | Reagent/Stress | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 2 - 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Dry Heat | 80 °C | 48 hours |

| Photolytic | UV (254 nm) & Fluorescent Light | Room Temperature | 7 days |

Workflow for Forced Degradation and Analysis

Caption: Workflow for conducting forced degradation studies.

2. Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (typically around 210-230 nm for imidazoles).

-

Column Temperature: Ambient or controlled at 25-30 °C.

3. Sample Preparation for Analysis

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

-

Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

-

At specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Conclusion

While direct, quantitative stability data for this compound remains to be fully elucidated in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of similar imidazole-containing molecules. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of the compound can be effectively preserved. For critical applications, it is strongly advised that researchers perform in-house forced degradation studies using the protocols outlined in this guide to develop a validated, stability-indicating method specific to their needs. This proactive approach will ensure the reliability and reproducibility of experimental results.

References

The Advent of Pentyl-Imidazoles: A Journey from Synthesis to Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized in 1858 by Heinrich Debus, this simple scaffold is a constituent of essential biomolecules like the amino acid histidine and purine bases. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug design, leading to a vast array of therapeutic agents with diverse biological activities. This technical guide delves into the specific history, synthesis, and biological evaluation of pentyl-imidazole compounds, a class of derivatives that has garnered interest for its potential in antimicrobial and anticancer applications. While the precise moment of the first synthesis of a pentyl-substituted imidazole is not prominently documented, its development can be traced through the broader exploration of N-alkylated imidazoles, driven by the quest for compounds with enhanced lipophilicity and biological efficacy.

Discovery and Historical Context

The journey of imidazole compounds began in the mid-19th century. Heinrich Debus first prepared the parent imidazole ring in 1858, which was initially named "glyoxaline". The name "imidazole" was later coined by Arthur Rudolf Hantzsch in 1887. For decades, research focused on the fundamental chemistry and properties of the imidazole core.

The exploration of N-alkylated imidazoles, including those with a pentyl group, represents a logical progression in the field of medicinal chemistry. The addition of an alkyl chain, such as a pentyl group, significantly alters the physicochemical properties of the parent imidazole. This modification increases the compound's lipophilicity, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This strategic alteration has been a key driver in the development of imidazole derivatives with improved pharmacological profiles. While a singular "discovery" paper for pentyl-imidazole is not readily identifiable, its emergence is intertwined with the systematic investigation of structure-activity relationships within the broader class of N-alkylated imidazoles.

Synthetic Methodologies: The N-Alkylation of Imidazole

The most common and straightforward method for the synthesis of 1-pentyl-1H-imidazole is the N-alkylation of imidazole with a suitable pentylating agent. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the pentyl halide.

Experimental Protocol: Synthesis of 1-Pentyl-1H-imidazole

Materials:

-

Imidazole

-

1-Bromopentane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Toluene or Acetonitrile (solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation of Imidazole: In a round-bottom flask, dissolve imidazole (1.0 eq) in a suitable solvent such as toluene or acetonitrile. Add a base, such as powdered sodium hydroxide or potassium hydroxide (1.1 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of imidazole, forming the imidazolide anion.

-

Alkylation: To the stirred suspension, add 1-bromopentane (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining base and salts.

-

Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-pentyl-1H-imidazole.

The following diagram illustrates the general workflow for the synthesis of 1-pentyl-1H-imidazole.

Biological Activities and Quantitative Data

Pentyl-imidazole derivatives have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. The lipophilic pentyl chain is believed to facilitate the interaction of these molecules with microbial cell membranes and cellular targets.

Antimicrobial Activity

Studies have shown that the antimicrobial activity of 1-alkylimidazole derivatives is influenced by the length of the alkyl chain. An increase in the number of carbons in the alkyl chain, up to nine carbons, has been correlated with increased antibacterial effects. This suggests that the pentyl group provides a favorable balance of hydrophobicity and hydrophilicity for antimicrobial action.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Pentylimidazole against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) |

| 1-Pentylimidazole | Staphylococcus aureus | 128 |

| Escherichia coli | 256 | |

| Candida albicans | 64 |

Note: The MIC values presented are representative and can vary depending on the specific strain and testing methodology.

Anticancer Activity

Several N-substituted imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes or interference with cellular signaling pathways.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Pentyl-Imidazole Derivatives against Human Cancer Cell Lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 1-Pentyl-2-phenyl-1H-benzo[d]imidazole | MCF-7 (Breast) | 15.8 |

| HeLa (Cervical) | 22.4 | |

| 1-Pentyl-4,5-diphenyl-1H-imidazole | A549 (Lung) | 10.2 |

| HCT116 (Colon) | 18.5 |

Note: IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth and can vary based on experimental conditions.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by pentyl-imidazole compounds are still an active area of research. However, based on studies of related imidazole derivatives, several potential mechanisms can be proposed.

Potential Anticancer Mechanisms

Some imidazole-based anticancer agents have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include:

-

Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, promoting cell growth and survival. Some imidazole derivatives have been designed as EGFR inhibitors.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some imidazole-platinum complexes have been found to interfere with this pathway.

The following diagram illustrates the potential interplay of these signaling pathways in cancer, which may be targeted by pentyl-imidazole compounds.

Conclusion and Future Perspectives

Pentyl-imidazole compounds represent a promising area of research within the broader field of medicinal chemistry. The addition of the pentyl group confers favorable physicochemical properties that can lead to enhanced biological activity. While the historical origins of this specific substitution are not distinctly chronicled, the ongoing investigation into their antimicrobial and anticancer potential is evident. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. A deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective pentyl-imidazole-based therapeutics. Furthermore, comprehensive in vivo studies are necessary to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical application.

An In-depth Technical Guide on (1-pentyl-1H-imidazol-2-yl)methanol

This technical guide offers a detailed exploration of (1-pentyl-1H-imidazol-2-yl)methanol, a novel imidazole derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of its synthesis, potential properties, and pharmacological relevance. Imidazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The unique structural combination of an N-pentyl chain and a 2-hydroxymethyl group in the target molecule suggests the potential for interesting biological profiles.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: the N-alkylation of a suitable imidazole starting material, followed by the introduction of a hydroxymethyl group at the C2 position.

Step 1: N-Alkylation of Imidazole

The initial step involves the N-alkylation of imidazole with a pentyl halide (e.g., 1-bromopentane) to yield 1-pentyl-1H-imidazole. This reaction is a common and well-established method for the synthesis of N-substituted imidazoles[4][5].

Experimental Protocol:

-

Materials: Imidazole, 1-bromopentane, potassium carbonate (K₂CO₃), toluene.

-

Procedure: To a solution of imidazole (1 equivalent) in toluene, potassium carbonate (2 equivalents) is added. The mixture is stirred, and 1-bromopentane (1.5 equivalents) is added dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product, 1-pentyl-1H-imidazole, is purified by column chromatography on silica gel[4].

Step 2: Introduction of the Hydroxymethyl Group

The second step involves the introduction of a hydroxymethyl group at the C2 position of the 1-pentyl-1H-imidazole. This can be achieved through a formylation reaction to produce the corresponding aldehyde, followed by reduction.

Experimental Protocol:

-

Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi), N,N-dimethylformamide (DMF), sodium borohydride (NaBH₄), tetrahydrofuran (THF), methanol.

-

Procedure (Formylation): 1-pentyl-1H-imidazole (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Anhydrous DMF (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, 1-pentyl-1H-imidazole-2-carboxaldehyde, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude aldehyde, which can be used in the next step without further purification[6][7].

-

Procedure (Reduction): The crude 1-pentyl-1H-imidazole-2-carboxaldehyde is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred for 2-3 hours at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. The final product is purified by column chromatography.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound, based on data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (2H, m, imidazole-H), 4.7-4.9 (2H, s, -CH₂OH), 4.0-4.2 (2H, t, N-CH₂-), 3.5-4.0 (1H, br s, -OH), 1.7-1.9 (2H, m, -CH₂-), 1.2-1.4 (4H, m, -(CH₂)₂-), 0.8-1.0 (3H, t, -CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145-150 (C2-imidazole), 125-130 (C4/C5-imidazole), 55-60 (-CH₂OH), 45-50 (N-CH₂-), 30-35 (-CH₂-), 25-30 (-CH₂-), 20-25 (-CH₂-), 10-15 (-CH₃) ppm. |

| Mass Spectrometry (ESI+) | m/z 169.1335 [M+H]⁺ |

Potential Biological Activities and Signaling Pathways

Derivatives of imidazole are known to exhibit a wide array of pharmacological activities[8][9]. The introduction of an N-alkyl chain can influence the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with biological targets[10]. The hydroxymethyl group at the C2 position can participate in hydrogen bonding, potentially increasing the binding affinity to enzymes or receptors.

Given the structural features, this compound could potentially exhibit:

-

Antifungal Activity: Many N-alkylated imidazole derivatives are known to inhibit fungal growth[3].

-

Antibacterial Activity: The imidazole scaffold is present in several antibacterial agents[1][11].

-

Anticancer Activity: Certain imidazole derivatives have shown antiproliferative effects on various cancer cell lines[12].

-

Anti-inflammatory Activity: Imidazole-containing compounds have been investigated for their anti-inflammatory properties[9].

A hypothetical signaling pathway that could be modulated by an imidazole-based compound with anticancer potential is the inhibition of a protein kinase cascade, which is often dysregulated in cancer.

Visualizations

Proposed Synthetic Workflow

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. ijrar.org [ijrar.org]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Imidazole-2-carboxaldehyde | 10111-08-7 | FI09933 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-pentyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides a detailed protocol for the synthesis of this compound, starting from commercially available 1H-imidazole-2-carbaldehyde. The synthesis involves a two-step process: N-alkylation of the imidazole ring followed by the reduction of the aldehyde to a primary alcohol.

Overall Reaction Scheme

The synthesis of this compound can be achieved in two main steps:

-

N-Alkylation: 1H-imidazole-2-carbaldehyde is reacted with 1-bromopentane in the presence of a base to yield 1-pentyl-1H-imidazole-2-carbaldehyde.

-

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, this compound, using a suitable reducing agent such as sodium borohydride.

Data Presentation

| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | N-Alkylation | 1H-imidazole-2-carbaldehyde, 1-bromopentane | Sodium hydride, Tetrahydrofuran (THF) | 0 to rt | 12 | 85-95 | >95 (by NMR) |

| 2 | Reduction | 1-pentyl-1H-imidazole-2-carbaldehyde | Sodium borohydride, Methanol | 0 to rt | 2 | 90-98 | >98 (by NMR) |

Experimental Protocols

Step 1: Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde

Materials:

-

1H-imidazole-2-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromopentane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole-2-carbaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 1-pentyl-1H-imidazole-2-carbaldehyde.

Step 2: Synthesis of this compound

Materials:

-

1-pentyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. A similar reduction of a related imidazole derivative has been successfully performed using lithium aluminum hydride[1]. The use of NaBH4/CeCl3 is also an effective method for the 1,2-reduction of similar ketone derivatives[2].

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as the final product. Further purification can be performed by column chromatography if necessary.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic steps.

References

Application Notes and Protocols for NMR Characterization of (1-pentyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of (1-pentyl-1H-imidazol-2-yl)methanol. The protocols outlined below cover sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR spectroscopy.

Chemical Structure

The chemical structure of this compound is presented below. Understanding the structure is fundamental to interpreting its NMR spectra, as the chemical environment of each proton and carbon atom dictates its resonant frequency.

Structure:

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 7.10 - 7.20 | d | ~1-2 |

| H-5' | 6.90 - 7.00 | d | ~1-2 |

| -CH₂OH | 4.60 - 4.70 | s | - |

| -OH | Variable (broad) | s | - |

| N-CH₂- | 4.00 - 4.10 | t | ~7 |

| -CH₂- (pentyl) | 1.70 - 1.80 | quint | ~7 |

| -CH₂- (pentyl) | 1.20 - 1.30 | m | - |

| -CH₂- (pentyl) | 1.20 - 1.30 | m | - |

| -CH₃ | 0.80 - 0.90 | t | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' | 148 - 152 |

| C-4' | 127 - 129 |

| C-5' | 120 - 122 |

| -CH₂OH | 55 - 60 |

| N-CH₂- | 45 - 50 |

| -CH₂- (pentyl) | 28 - 32 |

| -CH₂- (pentyl) | 28 - 32 |

| -CH₂- (pentyl) | 21 - 24 |

| -CH₃ | 13 - 15 |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and NMR analysis of this compound.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Filter plug (e.g., glass wool)

Protocol:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl the vial to dissolve the compound completely. If necessary, sonicate for a short period.

-